molecular formula C12H7Cl3 B1345123 2,3',6-Trichlorobiphenyl CAS No. 38444-76-7

2,3',6-Trichlorobiphenyl

Cat. No. B1345123
CAS RN: 38444-76-7
M. Wt: 257.5 g/mol
InChI Key: VQOFJPFYTCHPTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, typically involves the direct chlorination of biphenyl or the coupling of chlorinated benzene derivatives. In the case of 2,3',6-trichlorobiphenyl, the synthesis can be achieved by coupling chlorinated anilines with appropriate chlorobenzene derivatives, as described in the preparation of various chlorinated biphenyls . The synthesis process is carefully controlled to achieve the desired substitution pattern and to ensure high purity of the final product.

Molecular Structure Analysis

The molecular structure of 2,3',6-trichlorobiphenyl can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The two phenyl rings in the biphenyl structure are typically not coplanar, and the degree of twist can be influenced by the positions of the chlorine substituents. For instance, X-ray analysis of 2,3,3'-trichlorobiphenyl, a closely related compound, shows that the two phenyl rings are at an angle of 52°, indicating that the chlorine atoms influence the overall conformation of the molecule .

Chemical Reactions Analysis

Chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, can undergo various chemical reactions, such as dechlorination under certain conditions. For example, photolysis of chlorobiphenyls in alkaline and neutral alcoholic solutions can lead to dechlorination, with the reactivity and selectivity towards dechlorination being influenced by steric and electronic effects . The dechlorination process is an important consideration for the environmental degradation and remediation of PCBs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3',6-trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include solubility, melting point, boiling point, and vapor pressure, which are critical for understanding the environmental behavior of PCBs. The presence of chlorine atoms also imparts certain chemical characteristics, such as increased stability and resistance to biodegradation. The magnetic behavior of chlorinated biphenyls can also be studied, as demonstrated by the magnetic susceptibility measurements of a related compound, which revealed weak antiferromagnetic interactions at low temperatures .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chlorinated Biphenyls : Bergman and Wachtmeister (1977) describe the synthesis of various chlorinated biphenyls, including 2,3,6-trichlorophenyl nuclei, from labeled anilines. This research contributes to the understanding of the structural properties of such compounds (Bergman & Wachtmeister, 1977).

Photolysis and Dechlorination

  • Dechlorination by UV-Irradiation : Nishiwaki, Usui, Anda, and Hida (1979) explored the dechlorination of 2,4,6-Trichlorobiphenyl in neutral and alkaline alcoholic solutions, revealing the reactivity and selectivity of this process (Nishiwaki et al., 1979).

Analytical Techniques

  • Voltammetry Determination : Lam and Kopanica (1984) developed a method using adsorptive stripping voltammetry for determining trichlorobiphenyl in water, showcasing an analytical application (Lam & Kopanica, 1984).

Metabolism and Toxicity

  • Metabolism in Plants : Moza, Kilzer, Weisgerber, and Klein (1976) studied the metabolism of trichlorobiphenyls in marsh plants, providing insights into environmental interactions (Moza et al., 1976).
  • Theoretical Study on Toxicity : Eddy (2020) conducted a theoretical chemistry study on the toxicity of polychlorobiphenyl compounds, including trichlorobiphenyls, using molecular descriptors (Eddy, 2020).

Biodegradation

  • Metabolism by Acinetobacter sp. : Furukawa, Tonomura, and Kamibayashi (1979) investigated the metabolism of trichlorobiphenyl by Acinetobacter sp., revealing biodegradation pathways (Furukawa et al., 1979).

Hydrodechlorination

  • Hydrous Pyrolysis/Oxidation : Leif, Knauss, Mew, and Aines (1997) studied the destruction of trichlorobiphenyl in aqueous solution, contributing to understanding remediation techniques (Leif et al., 1997).

Safety And Hazards

PCBs, including 2,3’,6-Trichlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They are very toxic to aquatic life with long-lasting effects .

Future Directions

PCBs are still found in the environment due to their resistance to degradation . Future research could focus on methods to degrade or remove PCBs from the environment.

properties

IUPAC Name

1,3-dichloro-2-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOFJPFYTCHPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074143
Record name 2,3',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',6-Trichlorobiphenyl

CAS RN

38444-76-7
Record name 2,3',6-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',6-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',6-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
AW Boyle, CK Blake, WA Price… - Applied and …, 1993 - Am Soc Microbiol
We have employed a method of enrichment that allows us to significantly increase the rate of reductive polychlorinated biphenyl (PCB) dechlorination. This method shortens the time …
Number of citations: 46 journals.asm.org
K Durka, T Kliś, J Serwatowski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title compound, C12H8BCl3O2·C4H8O, crystallizes as a tetrahydrofuran monosolvate. The boronic acid group adopts a syn–anti conformation and is significantly twisted along the …
Number of citations: 4 scripts.iucr.org
K Furukawa, N Tomizuka… - Applied and …, 1979 - Am Soc Microbiol
Of 36 pure isomers (chlorine numbers 1 to 5) of polychlorinated biphenyls examined, 23 compounds were metabolized by Alcaligenes sp. strain Y42, and 33 compounds were …
Number of citations: 388 journals.asm.org
K Furukawa, K Tonomura… - Applied and …, 1978 - Am Soc Microbiol
Thirty-one isomers of polychlorinated biphenyl (PCB) were examined for biodegradability by two species of Alcaligenes and Acinetobacter. The following relationships between chlorine …
Number of citations: 270 journals.asm.org
WA Williams - Chemosphere, 1997 - Elsevier
Isolation and characterization of the bacterium or bacterial consortium responsible for microbial polychlorinated biphenyl (PCB) reductive dechlorination would allow a better …
Number of citations: 24 www.sciencedirect.com
SO Farwell, FA Beland, RD Geer - Journal of Electroanalytical Chemistry …, 1975 - Elsevier
The voltammetric reduction behaviors of 19 chlorinated biphenyls with chlorines on one ring have been examined in dimethylsulfoxide. Interrupted-sweep voltammetry was used to …
Number of citations: 53 www.sciencedirect.com
KT Klasson, JW Barton, BS Evans… - Biotechnology …, 1996 - Wiley Online Library
In laboratory experiments, unagitated soil slurry bioreactors inoculated with microorganisms extracted from polychlorinated biphenyl‐contaminated (PCBs) sediments from the Hudson …
Number of citations: 39 aiche.onlinelibrary.wiley.com
AW Boyle, II Price, HD May - Abstracts of the Annual Meeting of the …, 1992 - osti.gov
Rapid and sustained metal dechlorination of 2,3,6-trichlorobiphenyl under anaerobic conditions (Conference) | OSTI.GOV skip to main content Sign In Create Account Show search …
Number of citations: 2 www.osti.gov
K Kimbara, T Hashimoto, M Fukuda… - Agricultural and …, 1988 - academic.oup.com
A mixed culture composed of two Pseudomonas strains, designated as KKL101 and KKS102, was isolated from soil. This mixed culture had an enhanced ability to degrade various …
Number of citations: 60 academic.oup.com
J Padmanabhan, R Parthasarathi… - QSAR & …, 2007 - Wiley Online Library
Quantitative Structure–Property Relationship (QSPR) models to correlate the vaporization enthalpies (Δ vap H m ) of a set containing biphenyl and 16/26 Polychlorinated Biphenyls (…
Number of citations: 17 onlinelibrary.wiley.com

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